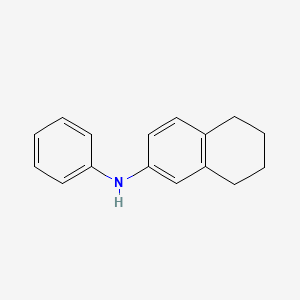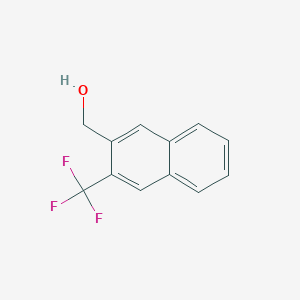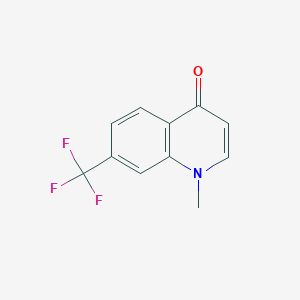
1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one is a heterocyclic organic compound featuring a quinoline core substituted with a methyl group at the 1-position and a trifluoromethyl group at the 7-position
Preparation Methods
The synthesis of 1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-amino-5-(trifluoromethyl)benzoic acid, the compound can be synthesized via a series of steps including methylation, cyclization, and oxidation. Industrial production methods often involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one can be compared with other similar compounds such as:
1-Methylquinolin-4(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
7-(Trifluoromethyl)quinolin-4(1H)-one: Lacks the methyl group, leading to variations in reactivity and applications.
Quinolin-4(1H)-one: The parent compound without any substituents, serving as a basis for comparison.
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
1-methyl-7-(trifluoromethyl)quinolin-4-one |
InChI |
InChI=1S/C11H8F3NO/c1-15-5-4-10(16)8-3-2-7(6-9(8)15)11(12,13)14/h2-6H,1H3 |
InChI Key |
RUGYUXALEULWJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C2=C1C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11882386.png)


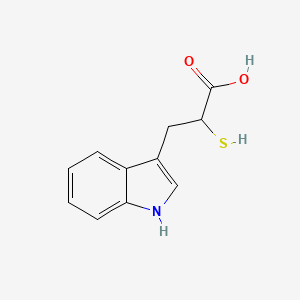
![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)
![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)
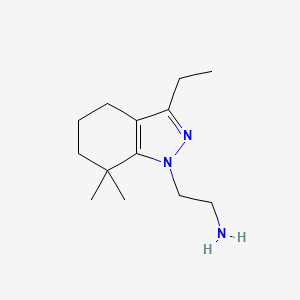


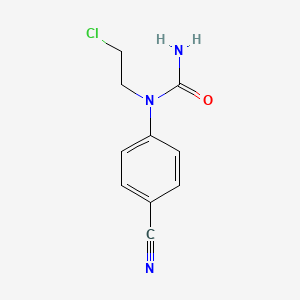
![Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11882454.png)
